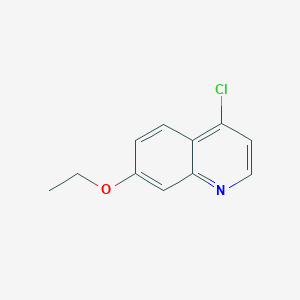

4-Chloro-7-ethoxyquinoline

Übersicht

Beschreibung

4-Chloro-7-ethoxyquinoline is a chemical compound with the CAS Number: 178984-50-4 . It has a molecular weight of 207.66 . It is a solid substance and is typically stored at normal temperatures .

Synthesis Analysis

The synthesis of 4-Chloro-7-ethoxyquinoline and similar compounds often involves nucleophilic aromatic substitution reactions . For instance, 7-chloroquinoline derivatives can be synthesized by applying the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-7-ethoxyquinoline are not detailed in the search results, quinoline derivatives are known to undergo a variety of reactions. For instance, the carbaldehyde functional group can be transformed into nitriles using POCl3 and NaN3, which can subsequently be converted to amide using CH3CO2H and H2SO4 .Physical And Chemical Properties Analysis

4-Chloro-7-ethoxyquinoline is a solid substance . It has a molecular weight of 207.66 and is typically stored at normal temperatures .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

4-Chloro-7-ethoxyquinoline has a molecular weight of 207.66 and its linear formula is C11H10ClNO . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound can be synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Antimicrobial Activity

One of the significant applications of 4-Chloro-7-ethoxyquinoline is in the field of antimicrobial research. A number of novel 7-chloro-4-aminoquinoline derivatives have been synthesized and tested for their antimicrobial properties . The most active ones displayed MIC (Minimum Inhibitory Concentration) values in the range of 1.5 to 12.5 µg/mL . However, they displayed no antifungal activity .

Schiff Base Derivatives

The treatment of intermediates with substituted aromatic/heteroaromatic aldehydes leads to the corresponding Schiff bases . Schiff base derivatives have been well-established for their biocidal activity .

Anti-virulence Activity

4-Aminoquinoline nucleus, a related compound, has been used in the design of bioactive compounds displaying anti-virulence activity .

Antimalarial Activity

4-Aminoquinoline nucleus has also been used in the design of compounds with antimalarial activity .

Anti-leishmanial Activity

Compounds designed with 4-Aminoquinoline nucleus have shown anti-leishmanial activity .

Anti-platelet Aggregation

4-Aminoquinoline nucleus has been used in the design of compounds with anti-platelet aggregation activity .

Anti-inflammatory, Immune-modulatory, and Anticancer Activities

Compounds designed with 4-Aminoquinoline nucleus have shown anti-inflammatory, immune-modulatory, and anticancer activities .

Zukünftige Richtungen

Quinoline heterocycles, such as 4-Chloro-7-ethoxyquinoline, are useful scaffolds for developing bioactive molecules used in various applications, including anticancer, antimalarial, and antimicrobial treatments . Therefore, future research may focus on synthesizing novel quinoline derivatives and investigating their biological activities .

Wirkmechanismus

Target of Action

It is known that quinoline derivatives, such as 4-chloro-7-ethoxyquinoline, have been used as scaffolds for drug development . These compounds have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

Various mechanisms have been proposed for the action of related compounds, but some of these proposed mechanisms would require higher drug concentrations than those that can be achieved in vivo .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biological pathways, contributing to their broad spectrum of bioactivities .

Pharmacokinetics

Some general pharmacokinetic properties of the compound are available . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . Its skin permeation is low, as indicated by its Log Kp value .

Result of Action

Quinoline derivatives are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Eigenschaften

IUPAC Name |

4-chloro-7-ethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRJBISXXFVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC=CC(=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734988 | |

| Record name | 4-Chloro-7-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-ethoxyquinoline | |

CAS RN |

178984-50-4 | |

| Record name | 4-Chloro-7-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)

![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)

![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)

![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)

![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)

![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)